3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aminopyrazoles with fluorinated aromatic aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2 complex. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby inducing cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its strong binding affinity to the CDK2 active site .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
PHTPP: A selective estrogen receptor β antagonist with structural similarities.
Compared to these compounds, 3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 .
Properties
Molecular Formula |
C19H20F4N4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H20F4N4/c1-3-4-5-10-24-15-11-12(2)25-18-16(13-6-8-14(20)9-7-13)17(19(21,22)23)26-27(15)18/h6-9,11,24H,3-5,10H2,1-2H3 |
InChI Key |
NHRDAJMZCSVGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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